Cas no 1261600-74-1 (3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine)

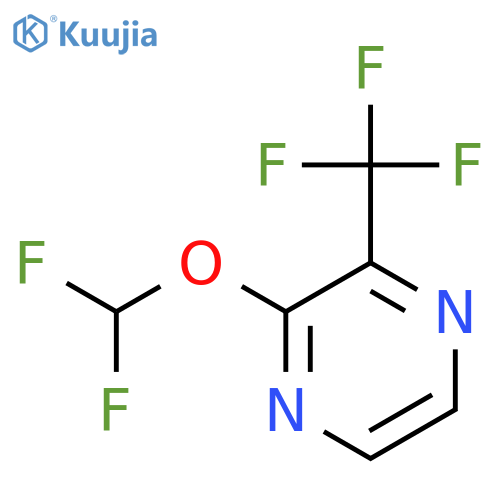

1261600-74-1 structure

商品名:3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine

CAS番号:1261600-74-1

MF:C6H3F5N2O

メガワット:214.092838525772

CID:4823583

3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine

-

- インチ: 1S/C6H3F5N2O/c7-5(8)14-4-3(6(9,10)11)12-1-2-13-4/h1-2,5H

- InChIKey: JUVLAPURTWQXGJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=NC=CN=1)OC(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 186

- トポロジー分子極性表面積: 35

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A099000278-500mg |

3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine |

1261600-74-1 | 98% | 500mg |

$1010.82 | 2023-09-03 | |

| Alichem | A099000278-1g |

3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine |

1261600-74-1 | 98% | 1g |

$1866.05 | 2023-09-03 | |

| Alichem | A099000278-250mg |

3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine |

1261600-74-1 | 98% | 250mg |

$730.92 | 2023-09-03 |

3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1261600-74-1 (3-(Difluoromethoxy)-2-(trifluoromethyl)pyrazine) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量